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Z-Asn(trt)-OH

Catalog No.
S734488
CAS No.
132388-57-9
M.F
C31H28N2O5
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Asn(trt)-OH

CAS Number

132388-57-9

Product Name

Z-Asn(trt)-OH

IUPAC Name

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid

Molecular Formula

C31H28N2O5

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m0/s1

InChI Key

FPVBKISSJULIGI-MHZLTWQESA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Synonyms

132388-57-9;Z-ASN(TRT)-OH;(S)-2-(((Benzyloxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoicacid;N-Cbz-N'-trityl-L-asparagine;C31H28N2O5;Cbz-Asn(Trt)-OH;PubChem15362;Z-Ngamma-trityl-L-asparagine;CTK8B8756;MolPort-009-680-837;ANW-61186;CZ-024;ZINC15721509;AKOS015892638;VA50530;AJ-67819;AK-57841;AN-32220;RT-016319;FT-0643174;ST51052632;X5803;K-4155;J-300054;(2S)-2-(benzyloxycarbonylamino)-4-oxo-4-(tritylamino)butanoicacid

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Protecting Group Strategy

Z-Asn(trt)-OH contains two protecting groups:

  • Z (Benzyl): The Z group, derived from benzoic acid, protects the alpha-amino group (N-terminus) of the asparagine molecule. This prevents unwanted reactions with the amino group during peptide chain assembly. PubChem: Z-Asn(trt)-OH:
  • Trt (Trityl): The Trt group protects the side chain's hydroxyl group (OH) on the asparagine molecule. This ensures selective attachment of the asparagine unit to the growing peptide chain at the desired location. Sigma-Aldrich: Z-Asn-OH:

The combination of Z and Trt groups allows for the controlled formation of peptide bonds while maintaining the integrity of the asparagine structure during synthesis.

Peptide Chain Assembly

Z-Asn(trt)-OH is a valuable building block for the construction of peptides containing asparagine residues. The selective deprotection steps, typically involving specific acid or cleavage cocktails, allow for the controlled coupling of Z-Asn(trt)-OH with other protected amino acids to form the desired peptide sequence.

This approach is particularly useful in solid-phase peptide synthesis (SPPS), a widely used technique for synthesizing peptides on a solid resin support. The Z-Asn(trt)-OH molecule is attached to the resin, and then deprotection and coupling steps are performed sequentially to build the peptide chain one amino acid at a time. Wikipedia: Solid-phase peptide synthesis:

Applications of Synthetic Peptides

Peptides synthesized using Z-Asn(trt)-OH have diverse applications in various scientific research fields, including:

  • Drug Discovery: Synthetic peptides can mimic natural protein functions, allowing researchers to study protein-protein interactions and develop new drugs. NCBI: Peptide-Based Drug Discovery:
  • Vaccine Development: Synthetic peptides containing specific epitopes (antigen fragments) can be used to develop vaccines against infectious diseases and other conditions. ScienceDirect: Peptide Vaccines:
  • Functional Studies: Synthetic peptides containing asparagine can be used to investigate protein-protein interactions, protein folding mechanisms, and the role of asparagine in protein function.

Z-Asn(trt)-OH, also known as Z-L-asparagine with a trityl protecting group, is a derivative of the amino acid asparagine. It has the molecular formula C₃₁H₂₈N₂O₅ and is characterized by the presence of a benzyloxycarbonyl (Z) group and a trityl (Trt) group on its side chain. This compound is particularly important in peptide synthesis due to its ability to protect the amide side chain of asparagine, preventing unwanted side reactions during chemical transformations .

, primarily during peptide synthesis. It can undergo acylation with activated esters, which minimizes dehydration of the amide side chain. The Trt group can be removed using trifluoroacetic acid, facilitating further reactions without compromising the integrity of the peptide backbone. Notably, Z-Asn(trt)-OH can be converted into other derivatives such as Fmoc-Asn(trt)-OH through specific coupling reactions .

Z-Asn(trt)-OH can be synthesized through several methods:

  • Solid-Phase Peptide Synthesis: This method involves coupling Z-Asn(trt)-OH with other amino acids on a solid support. The Trt group provides stability during synthesis while allowing for easy removal later.
  • Liquid-Phase Synthesis: In this method, Z-Asn(trt)-OH can be reacted with other amino acids or derivatives in solution, facilitating the formation of peptide bonds without the complications associated with solid-phase methods .
  • Deprotection Reactions: Following peptide synthesis, Z-Asn(trt)-OH undergoes deprotection to yield free asparagine residues in peptides, often using trifluoroacetic acid.

Z-Asn(trt)-OH is primarily used in:

  • Peptide Synthesis: Its protective groups allow for the stable incorporation of asparagine into peptides without side reactions.
  • Drug Development: Asparagine derivatives are often explored for their potential therapeutic effects, particularly in cancer treatment where asparagine metabolism is critical .
  • Biotechnology: Used in the development of recombinant proteins and enzyme engineering.

Interaction studies involving Z-Asn(trt)-OH focus on its role in peptide interactions and stability. The protective groups influence how peptides behave in biological systems, affecting binding affinities and structural conformations. Research suggests that the presence of protective groups like Trt can stabilize peptides against enzymatic degradation, enhancing their efficacy in therapeutic applications .

Z-Asn(trt)-OH shares similarities with several other amino acid derivatives used in peptide synthesis. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Asn(Trt)-OHFmoc protecting groupMore soluble than Z-Asn(trt)-OH in DMF
Boc-Asn-OHBoc protecting groupLess stable during deprotection compared to Trt
Z-Gln(Trt)-OHSimilar structure but for glutamineUsed for similar applications but less common
Fmoc-Gln(Trt)-OHFmoc protecting group for glutamineSimilar solubility characteristics

Z-Asn(trt)-OH stands out due to its compatibility with various coupling strategies and its ability to prevent dehydration side reactions during peptide synthesis .

XLogP3

5

Wikipedia

N-Cbz-N'-trityl-L-asparagine

Dates

Last modified: 08-15-2023

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